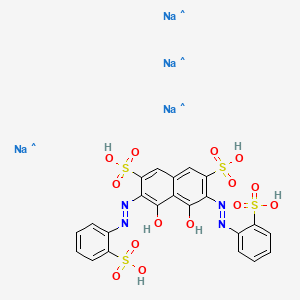
Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate is an organic compound with the molecular formula C({12})H({17})NO(_{2}). It is a cyanoester derivative, characterized by the presence of a cyano group (–CN) and an ester functional group (–COOEt) attached to a cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate can be synthesized through several methods:
-
Knoevenagel Condensation: : This method involves the condensation of ethyl cyanoacetate with cyclohexanone in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under reflux conditions, and the product is isolated by distillation or recrystallization.
-
Michael Addition: : Another route involves the Michael addition of ethyl cyanoacetate to cyclohexene. This reaction is catalyzed by a base, such as sodium ethoxide, and carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is often optimized for large-scale production. This involves using continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
-
Reduction: : Reduction of the cyano group to an amine can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_{4})).
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO({3}))
Reducing Agents: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH(_{4}))
Bases: Sodium ethoxide (NaOEt), piperidine, pyridine
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for complex molecule construction.
-
Biology: : In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyano and ester groups. It serves as a model substrate in enzymology studies.
-
Medicine: : The compound’s derivatives have potential therapeutic applications. For example, modifications of its structure can lead to the development of new drugs with improved efficacy and reduced side effects.
-
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and resins. Its reactivity allows for the creation of materials with specific properties.
Mecanismo De Acción
The mechanism by which ethyl 2-cyano-2-(cyclohex-1-enyl)propionate exerts its effects depends on the specific reaction or application:
-
Enzymatic Reactions: : In enzymatic reactions, the compound can act as a substrate, where enzymes catalyze the transformation of the cyano and ester groups. The molecular targets include enzymes such as esterases and nitrilases.
-
Chemical Reactions: : In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing cyano group and the electron-donating ester group. These functional groups affect the compound’s nucleophilicity and electrophilicity, guiding its interactions with other molecules.
Comparación Con Compuestos Similares
Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate can be compared with other similar compounds to highlight its uniqueness:
-
Ethyl cyanoacetate: : While ethyl cyanoacetate is a simpler molecule, the addition of the cyclohexene ring in this compound increases its structural complexity and reactivity.
-
Cyclohexanone derivatives: : Compared to other cyclohexanone derivatives, the presence of both cyano and ester groups in this compound provides a unique combination of functional groups that can participate in diverse chemical reactions.
-
Other cyanoesters: : Similar cyanoesters, such as methyl cyanoacetate, lack the cyclohexene ring, making this compound distinct in terms of its steric and electronic properties.
Propiedades
Número CAS |
67105-42-4 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
ethyl 2-cyano-2-(cyclohexen-1-yl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-11(14)12(2,9-13)10-7-5-4-6-8-10/h7H,3-6,8H2,1-2H3 |
Clave InChI |
ZEONYZULERIQDF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C#N)C1=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


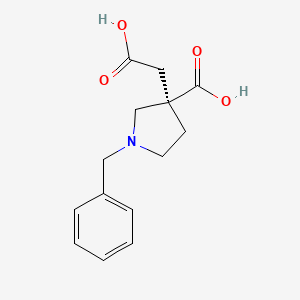

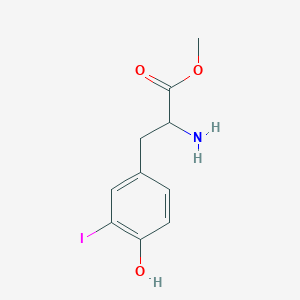

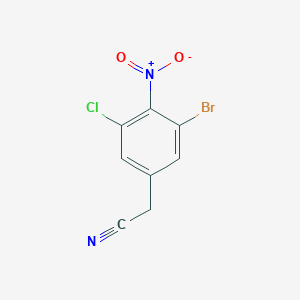
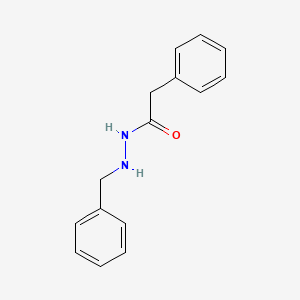
![1,3-Difluorodibenzo[b,d]furan](/img/structure/B12817177.png)
![1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12817183.png)
![Benzyl (((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate](/img/structure/B12817186.png)

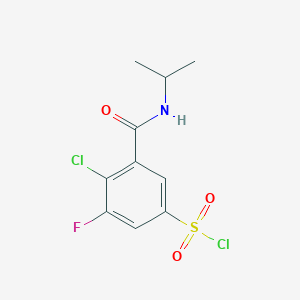
![(2,5-Diiodo-phenyl)-[4-(tetrahydro-furan-3-yloxy)-phenyl]-methanone](/img/structure/B12817214.png)

